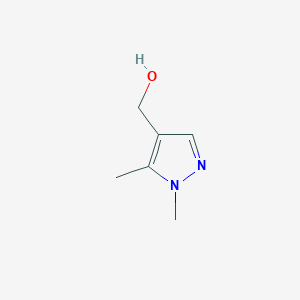

(1,5-dimethyl-1H-pyrazol-4-yl)methanol

Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C6H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name |

(1,5-dimethylpyrazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-6(4-9)3-7-8(5)2/h3,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKFGFIBRVAIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103946-58-3 | |

| Record name | (1,5-dimethyl-1H-pyrazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the methanol derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: (1,5-Dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation and arylation reactions use alkyl or aryl halides in the presence of a base.

Major Products:

Oxidation: The major products are the corresponding aldehyde or carboxylic acid derivatives.

Reduction: The major products are the corresponding alcohol or amine derivatives.

Substitution: The major products are the substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-4-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and ligands for metal coordination complexes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-4-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

3,5-Dimethylpyrazole: A precursor in the synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanol.

1H-Pyrazol-4-ylmethanol: A similar compound with a different substitution pattern on the pyrazole ring.

1,3-Dimethyl-1H-pyrazol-4-yl)methanol: Another derivative with different methyl group positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the hydroxyl group at the 4-position of the pyrazole ring provides additional sites for chemical modification and interaction with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.

Biological Activity

(1,5-Dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has gained attention for its diverse biological activities. This article explores the compound's mechanisms of action, biochemical properties, and potential applications in various fields, supported by data tables and relevant case studies.

Target and Mode of Action

Pyrazole-based compounds, including this compound, exhibit significant pharmacological effects. They have been shown to participate in catalytic oxidation reactions, particularly in converting catechol to o-quinone. The compound acts as a ligand that can coordinate with metal ions such as copper(II), leading to enhanced catalytic activities in biochemical reactions.

Biochemical Pathways

The compound influences various biochemical pathways by modulating enzyme activities and cellular signaling. Studies indicate that it can inhibit certain oxidoreductases, affecting the redox state of cells and influencing oxidative stress responses. Additionally, it has been implicated in enhancing antioxidant defense mechanisms at lower doses while exhibiting toxic effects at higher doses.

Influence on Cell Function

This compound affects cellular processes by altering gene expression and metabolism. Its interaction with enzymes involved in oxidative stress responses contributes to its biological activity. The compound's stability under laboratory conditions allows for consistent effects over time, although prolonged exposure may lead to degradation and reduced efficacy.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, the compound showed notable activity against Gram-positive bacteria . This positions it as a potential candidate for developing new antimicrobial agents.

Antifungal Properties

In addition to its antibacterial effects, the compound has shown antifungal activity. A study reported that coordination complexes derived from pyrazole ligands exhibited significant antifungal properties, suggesting that this compound could be beneficial in treating fungal infections .

Case Studies

Case Study 1: Antileishmanial Activity

A study investigated the antileishmanial effects of pyrazole derivatives, including this compound. The results indicated that these compounds possess potent activity against Leishmania species, highlighting their potential as therapeutic agents for leishmaniasis .

Case Study 2: Antimalarial Activity

Another research effort focused on the antimalarial properties of pyrazole derivatives. The findings revealed that this compound exhibited significant activity against Plasmodium falciparum, suggesting its utility in malaria treatment strategies .

Biochemical Analysis

| Property | Details |

|---|---|

| Molecular Weight | 134.16 g/mol |

| Solubility | Soluble in methanol and other polar solvents |

| Stability | Stable under standard laboratory conditions |

| Toxicity | Potential skin and eye irritant; respiratory irritant |

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds and ligands for metal coordination complexes.

Biology

Its potential biological activities are being explored for applications in antimicrobial and anticancer therapies .

Medicine

There is ongoing research into using this compound as a scaffold for designing new therapeutic agents targeting various diseases .

Industry

The compound finds applications in producing agrochemicals and dyes due to its reactive nature and ability to form coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.